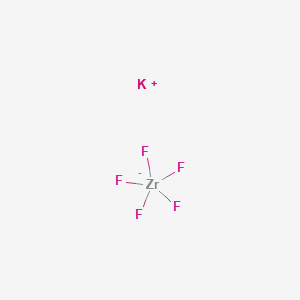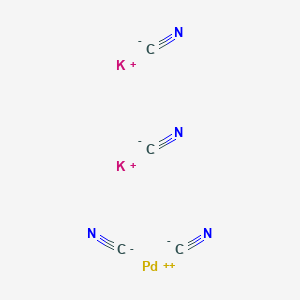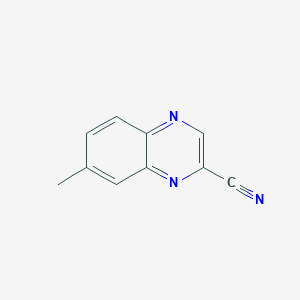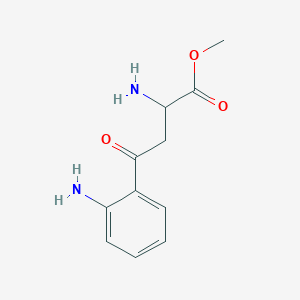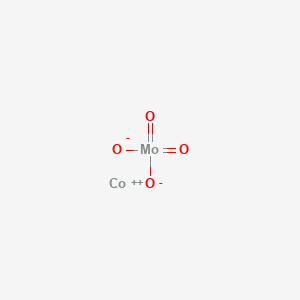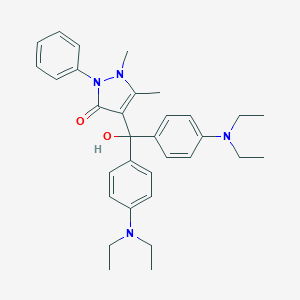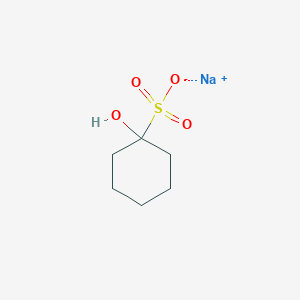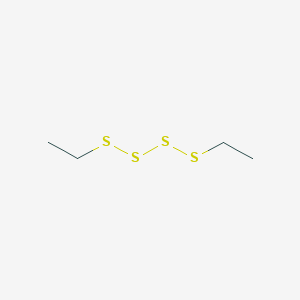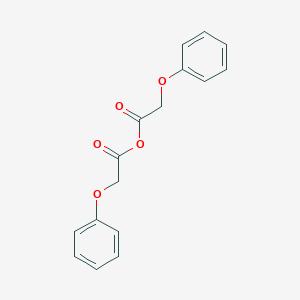
Phenoxyacetic anhydride
Overview
Description
Phenoxyacetic anhydride is a chemical compound with the molecular formula C16H14O5 . It has an average mass of 286.279 Da and a monoisotopic mass of 286.084137 Da . It appears as a white crystalline powder .
Synthesis Analysis
Phenoxyacetic anhydride can be synthesized using various methods. One such method involves the use of controlled pore glass-nanoparticle assemblies . In this method, silica nanoparticles are anchored inside the pores of micrometric glass via a reversible covalent binding . Another method involves the use of 5% Phenoxyacetic anhydride in THF/Pyridine .
Molecular Structure Analysis
The molecular structure of Phenoxyacetic anhydride consists of 16 carbon atoms, 14 hydrogen atoms, and 5 oxygen atoms . The structure can be represented by the linear formula (C6H5OCH2CO)2O .
Chemical Reactions Analysis
Phenoxyacetic anhydride can participate in various chemical reactions. For instance, it has been used as a capping reagent in the synthesis of oligonucleotides . In this reaction, the observed error rate for G-to-A substitution was influenced by capping conditions, suggesting that the capping step played a major role in the generation of G-to-A substitution .
Physical And Chemical Properties Analysis
Phenoxyacetic anhydride has a density of 1.2±0.1 g/cm3, a boiling point of 427.8±30.0 °C at 760 mmHg, and a flash point of 190.0±24.6 °C . It has a molar refractivity of 74.9±0.3 cm3, a polar surface area of 62 Å2, and a molar volume of 232.0±3.0 cm3 .
Scientific Research Applications
Application in DNA Synthesis
Specific Scientific Field
Biochemistry and Molecular Biology
Summary of the Application
Phenoxyacetic anhydride is used as a capping reagent in the chemical synthesis of DNA .
Methods of Application or Experimental Procedures
The chemical synthesis of DNA involves a series of steps, including the capping step. Phenoxyacetic anhydride is used as a capping reagent in this process .
Results or Outcomes
The use of phenoxyacetic anhydride as a capping reagent resulted in a 50-fold decrease in the error rate of G-to-A substitution, improving the quality of synthesized sequences .
Application in mRNA Synthesis
Summary of the Application
Phenoxyacetic anhydride is used in the synthesis of artificial mRNA, which has potential applications in the development of mRNA-based vaccines and therapeutics .
Methods of Application or Experimental Procedures
The synthesis of artificial mRNA involves the use of novel, highly reactive phosphotriester pyrophosphorylating reagents to pyrophosphorylate the 5’-end of the RNA in preparation for capping. Phenoxyacetic anhydride is used in this process .
Results or Outcomes
The synthesized mRNA supported protein synthesis in a cell-free system and in whole cells. This is the first time that mRNA has been prepared from a chemically synthesized RNA sequence .
Application in Synthesis of Phenoxy Acetamide Derivatives
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
Phenoxyacetic anhydride is used in the synthesis of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline), which have shown promising pharmacological activities .
Methods of Application or Experimental Procedures
The synthesis of phenoxy acetamide and its derivatives involves a series of chemical reactions, where phenoxyacetic anhydride is used as a starting material .
Results or Outcomes
The synthesized phenoxy acetamide derivatives have shown potential as therapeutic candidates, with various biological activities being reported .
Application in Synthesis of Antisense Oligonucleotides
Summary of the Application
Phenoxyacetic anhydride is used in the synthesis of antisense oligonucleotides, which are DNA analogs that hybridize to their mRNA targets in a sequence-specific manner .
Methods of Application or Experimental Procedures
The synthesis of antisense oligonucleotides involves a series of chemical reactions, where phenoxyacetic anhydride is used as a capping reagent .
Results or Outcomes
The synthesized antisense oligonucleotides have shown potential as therapeutic candidates, with various biological activities being reported .
Application in Quality Control of Oligonucleotide Synthesis
Specific Scientific Field
Chemistry and Biochemistry
Summary of the Application
Phenoxyacetic anhydride is used in the capping step during the synthesis of oligonucleotides. Over time, the old capping reagents become more and more acidic as the acetic- and phenoxyacetic anhydride hydrolyzes .
Methods of Application or Experimental Procedures
During the synthesis of oligonucleotides, phenoxyacetic anhydride is used as a capping reagent. Over time, the old capping reagents become more and more acidic as the acetic- and phenoxyacetic anhydride hydrolyzes .
Results or Outcomes
This process results in the loss of the trityl group during capping and gives rise to N-acetyl (+42 Da) and N-phenoxyacetyl (+190 Da) species .
Safety And Hazards
Phenoxyacetic anhydride can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, wearing protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
(2-phenoxyacetyl) 2-phenoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c17-15(11-19-13-7-3-1-4-8-13)21-16(18)12-20-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSBNBKMACZDGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OC(=O)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30312648 | |
| Record name | Phenoxyacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenoxyacetic anhydride | |
CAS RN |
14316-61-1 | |
| Record name | Acetic acid, 2-phenoxy-, 1,1′-anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14316-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 259934 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014316611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14316-61-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259934 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenoxyacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenoxyacetic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



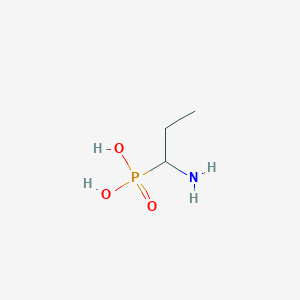
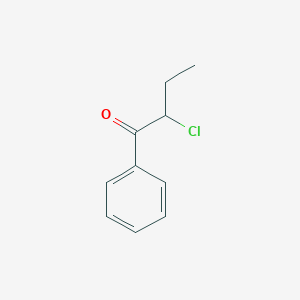
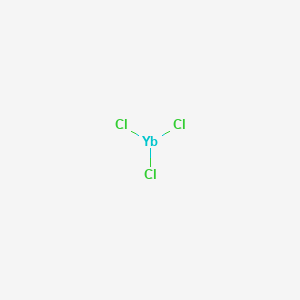

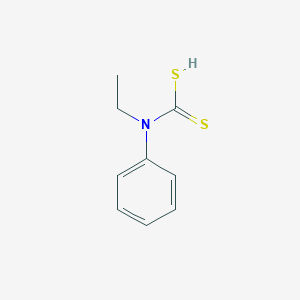
![3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol](/img/structure/B81197.png)
